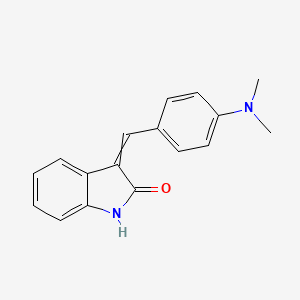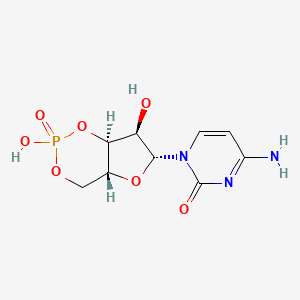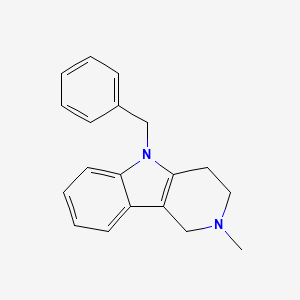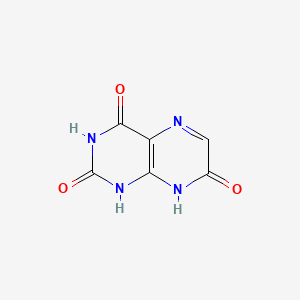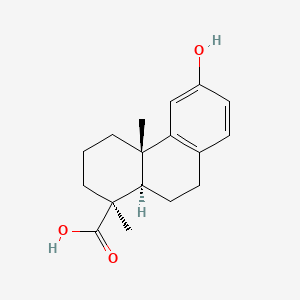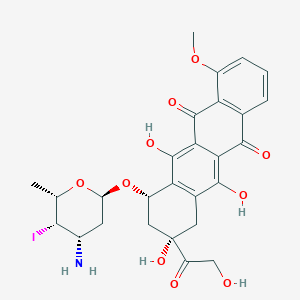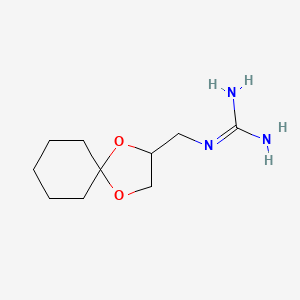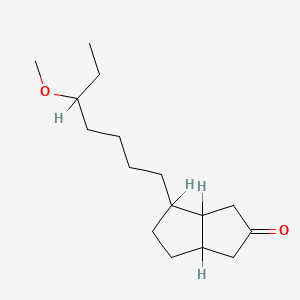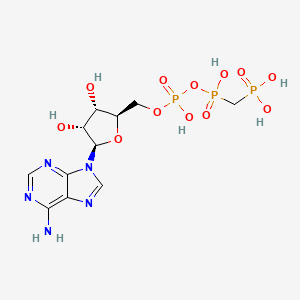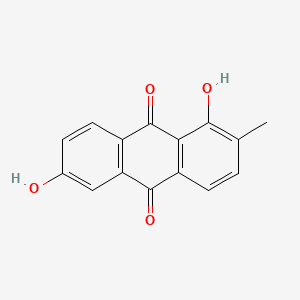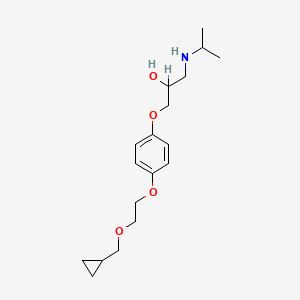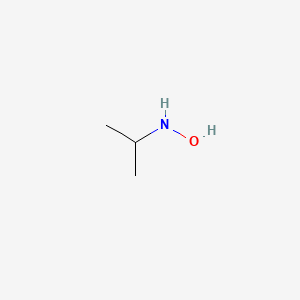
N-isopropylhydroxylamine
Descripción general
Descripción
N-isopropylhydroxylamine is a chemical compound with the molecular formula C3H9NO . It is also known by other names such as 2-Hydroxylaminopropane, 2-Propanamine, N-hydroxy-, and N-Hydroxy-2-propanamine . The compound has an average mass of 75.110 Da and a mono-isotopic mass of 75.068413 Da .
Molecular Structure Analysis
The molecular structure of N-isopropylhydroxylamine consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The InChI representation of the molecule isInChI=1S/C3H9NO/c1-3(2)4-5/h3-5H,1-2H3 . The canonical SMILES representation is CC(C)NO . Physical And Chemical Properties Analysis
N-isopropylhydroxylamine has a density of 0.9±0.1 g/cm3. It has a boiling point of 104.9±23.0 °C at 760 mmHg. The vapour pressure of the compound is 16.5±0.4 mmHg at 25°C. The enthalpy of vaporization is 40.1±6.0 kJ/mol. The flash point is 44.5±13.2 °C . The compound has a molar refractivity of 21.0±0.3 cm3. It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .Aplicaciones Científicas De Investigación
- Pharmaceutical Synthesis
- Summary of Application : N-isopropylhydroxylamine is used as a building block in the synthesis of small molecule pharmaceuticals . It enables the ability to systematically adjust drug hydrophilicity and has proven safe use in commercial drug products .
- Methods of Application : This compound is used as a reagent in various synthetic transformations under mild conditions. It can be used as an effective precursor to the creation of highly substituted alkanes and alkenes, amines, carboxylic acids, aldehydes, ketones, complex heterocyclic structures and more .
- Results or Outcomes : The use of N-isopropylhydroxylamine in pharmaceutical synthesis has led to the development of numerous successful pharmaceuticals based on nitroalkane chemistry, such as ranitidine, methyl DOPA, ethambutol, and pamabrom .
- Summary of Application : N-isopropylhydroxylamine can be used in photographic processing .
- Methods of Application : While the specific methods can vary, it’s typically used as a reducing agent in the development process .
- Results or Outcomes : The use of N-isopropylhydroxylamine in photographic processing can help to enhance image quality and stability .
- Summary of Application : N-isopropylhydroxylamine is used for “popcorn” polymer inhibition .
- Methods of Application : It’s used as a shortstopping agent to halt free radical polymerization reactions .
- Results or Outcomes : This application helps to control the size and shape of polymer particles, preventing the formation of large, irregular “popcorn” polymers .
- Summary of Application : N-isopropylhydroxylamine is used for monomer stabilization .
- Methods of Application : It’s used as a stabilizing agent to prevent premature polymerization of monomers .
- Results or Outcomes : This application helps to maintain the quality and usability of monomer stocks .
- Summary of Application : N-isopropylhydroxylamine can be used as a reducing agent .
- Methods of Application : It’s used in various chemical reactions to reduce other compounds .
- Results or Outcomes : The use of N-isopropylhydroxylamine as a reducing agent can facilitate a wide range of chemical transformations .
Photographic Processing
Polymer Inhibition
Monomer Stabilization
Reducing Agent
Dye Affinity Aid
- Summary of Application : N-isopropylhydroxylamine can be used in ore recovery as a chelator .
- Methods of Application : While the specific methods can vary, it’s typically used to bind and extract specific metals from ores .
- Results or Outcomes : The use of N-isopropylhydroxylamine in ore recovery can help to enhance the efficiency and yield of metal extraction processes .
- Summary of Application : N-isopropylhydroxylamine is used as a synthetic building block .
- Methods of Application : It’s used in various chemical syntheses to construct more complex molecules .
- Results or Outcomes : This application can facilitate a wide range of chemical transformations and the synthesis of various products .
ORE Recovery (Chelator)
Synthetic Building Block
Safety And Hazards
N-isopropylhydroxylamine may be harmful in contact with skin and may cause skin irritation. It may cause serious eye irritation and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .
Propiedades
IUPAC Name |
N-propan-2-ylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-3(2)4-5/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHYIQOBTIWVRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64611-86-5 (sulfate[2:1]) | |
| Record name | N-Isopropylhydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005080228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6063694 | |
| Record name | 2-Propanamine, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propanamine, N-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
N-isopropylhydroxylamine | |
CAS RN |
5080-22-8 | |
| Record name | Isopropylhydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5080-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Isopropylhydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005080228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanamine, N-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanamine, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-isopropylhydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ISOPROPYLHYDROXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NT440V34T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



